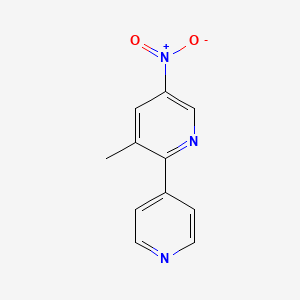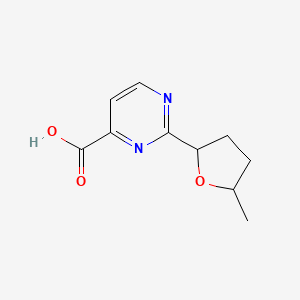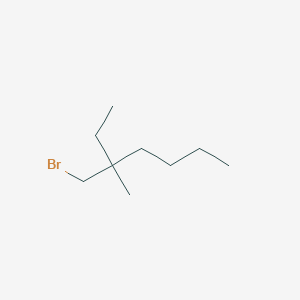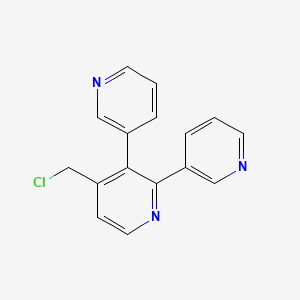![molecular formula C12H8F2O B13153056 4',5-Difluoro-[1,1'-biphenyl]-2-ol](/img/structure/B13153056.png)
4',5-Difluoro-[1,1'-biphenyl]-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’,5-Difluoro-[1,1’-biphenyl]-2-ol is an organic compound belonging to the class of biphenyls, which are characterized by two benzene rings linked by a single carbon-carbon bond. The presence of fluorine atoms at the 4’ and 5 positions and a hydroxyl group at the 2 position of the biphenyl structure imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5-Difluoro-[1,1’-biphenyl]-2-ol can be achieved through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions typically include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of 4’,5-Difluoro-[1,1’-biphenyl]-2-ol may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4’,5-Difluoro-[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a difluorobiphenyl.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of difluorobenzophenone.
Reduction: Formation of 4’,5-difluorobiphenyl.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
4’,5-Difluoro-[1,1’-biphenyl]-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4’,5-Difluoro-[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction. The compound may modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobiphenyl: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
3,5-Difluorobiphenyl: Fluorine atoms are positioned differently, affecting its physicochemical properties.
4-Hydroxybiphenyl: Lacks fluorine atoms, leading to distinct chemical behavior and applications.
Uniqueness
4’,5-Difluoro-[1,1’-biphenyl]-2-ol is unique due to the specific positioning of fluorine atoms and the hydroxyl group, which confer unique chemical reactivity and potential biological activity. Its combination of properties makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H8F2O |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
4-fluoro-2-(4-fluorophenyl)phenol |
InChI |
InChI=1S/C12H8F2O/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7,15H |
InChI Key |
PBOAXGFHHBJEAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)F)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-(1,3-oxazol-5-yl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid](/img/structure/B13152982.png)
![2-Azabicyclo[3.1.0]hexane-4-carboxylic acid hcl](/img/structure/B13152986.png)





![1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one](/img/structure/B13153012.png)

![6-(Trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B13153053.png)

